molecular formula C17H24N6O B2738827 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide CAS No. 2034413-55-1

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide

Cat. No. B2738827
CAS RN: 2034413-55-1
M. Wt: 328.42
InChI Key: QUKUAUJCHFCKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide, also known as DMTMM, is a coupling reagent commonly used in organic synthesis. It is a white crystalline powder that is soluble in polar solvents such as water and methanol. DMTMM is a highly efficient coupling reagent that has been widely used in peptide synthesis, nucleotide synthesis, and other organic reactions.

Scientific Research Applications

Synthesis of Glycosides

Research has explored the synthesis of analogues of anti-tumor drugs, where the hydroxymethyl group or a dimethylamino group is replaced by a carbohydrate, leading to the creation of triazinyl β-glycosides. These compounds are synthesized through the reaction of sugars with trimethyl-triazinylammonium salts. This synthesis pathway is significant for the development of cytotoxic compounds with potential anti-tumor properties (Bagga, Dua, Williams, & Simmonds, 1997).

Antimicrobial and Antimycobacterial Activities

Another study focused on the synthesis of bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides to investigate their antimicrobial and antimycobacterial actions. This research highlights the pharmaceutical potential of triazine-based compounds in combating various bacterial and fungal infections, including Mycobacterium tuberculosis (Patel, Patel, Kumari, Rajani, & Chikhalia, 2012).

Novel Chemical Scaffolds

The development of novel bis(pyrazole-benzofuran) hybrids, possessing a piperazine linker, showcases the versatility of triazine derivatives in creating potent bacterial biofilm and MurB inhibitors. These compounds have demonstrated significant antibacterial efficacies against various bacterial strains, marking their importance in the development of new antimicrobial agents (Mekky & Sanad, 2020).

properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-12-7-6-8-13(9-12)10-15(24)18-11-14-19-16(22(2)3)21-17(20-14)23(4)5/h6-9H,10-11H2,1-5H3,(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKUAUJCHFCKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.